5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . It is a sulfonyl chloride derivative that contains both fluorine and trifluoromethyl groups, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 5-Fluoro-2-(trifluoromethyl)benzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
5-Fluoro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2→5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The presence of fluorine and trifluoromethyl groups enhances the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups and exhibits similar reactivity.
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride: Another fluorinated sulfonyl chloride with similar applications.
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: A positional isomer with comparable properties.
Uniqueness
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFNKKEESCKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-87-0 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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